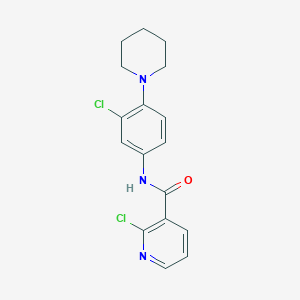
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide, also known as CCPPN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects on cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in vivo. Additionally, further studies are needed to investigate the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-piperidin-1-yl aniline in the presence of a base, followed by the addition of a chlorinating agent. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide |
|---|---|
Molekularformel |
C17H17Cl2N3O |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-11-12(6-7-15(14)22-9-2-1-3-10-22)21-17(23)13-5-4-8-20-16(13)19/h4-8,11H,1-3,9-10H2,(H,21,23) |
InChI-Schlüssel |
VGCWTQGUDWVHSB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
Löslichkeit |
2.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)


![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)